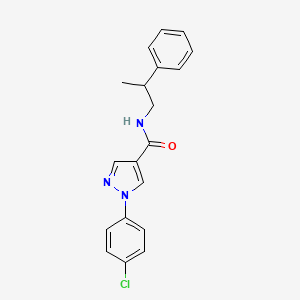

![molecular formula C18H24N2O3 B1651254 1'-オキソ-2,4-ジヒドロ-1H-スピロ[イソキノリン-3,4'-ピペリジン]-1'-カルボン酸tert-ブチル CAS No. 1251021-44-9](/img/structure/B1651254.png)

1'-オキソ-2,4-ジヒドロ-1H-スピロ[イソキノリン-3,4'-ピペリジン]-1'-カルボン酸tert-ブチル

説明

“Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4’-piperidine]-1’-carboxylate” is a spirocyclic oxindole analogue . Spiro compounds are key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities .

Synthesis Analysis

An efficient, scalable synthesis approach towards this compound has been described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis

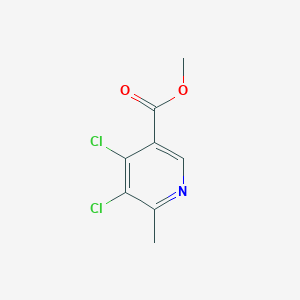

The molecular structure of this compound is complex due to its spirocyclic nature . It contains a spiro[2,4-dihydroisoquinoline-3,4’-piperidine] core with a tert-butyl carboxylate group .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including dianion alkylation, cyclization, and demethylation . These reactions are key to forming the spirocyclic structure and introducing the necessary functional groups .作用機序

The mechanism of action of Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases. It has also been found to interact with certain receptors, such as the dopamine receptor and the serotonin receptor.

Biochemical and Physiological Effects:

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to modulate neurotransmitter release and regulate ion channel activity.

実験室実験の利点と制限

Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, its use in lab experiments is limited by its potential toxicity and the need for further studies to fully understand its mechanism of action.

将来の方向性

There are several future directions for the study of Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate. One direction is to further investigate its potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, particularly its interactions with enzymes and receptors. Additionally, further studies are needed to determine its potential toxicity and to optimize its synthesis methods.

科学的研究の応用

がん研究

類似の方法で合成された化合物は、HepG2、K562、HT-29などのさまざまな癌細胞株でMTTアッセイで試験され、腫瘍細胞の増殖を阻害する優れた活性を示しました .

ハロゲン交換反応におけるリガンドの役割

この化合物またはその誘導体は、ハロゲン交換反応において重要な役割を果たす可能性があります。ハロゲン交換反応は、さまざまな医薬品を合成するための医薬品化学において重要です .

創薬のための構造最適化

このような化合物は、平均二乗根偏差(RMSD)値を維持し、極性水素原子と力場を使用して結晶構造を最適化するなど、計算方法を通じて創薬の最適化に使用されてきました .

X線結晶学

関連する化合物は、合成と構造決定に関する研究の一環としてX線回折によって調査されており、これは分子間相互作用と創薬を理解するために不可欠です .

特性

IUPAC Name |

tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-17(2,3)23-16(22)20-10-8-18(9-11-20)12-13-6-4-5-7-14(13)15(21)19-18/h4-7H,8-12H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIPQAKGHJILBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201111751 | |

| Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251021-44-9 | |

| Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251021-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro[isoquinoline-3(2H),4′-piperidine]-1′-carboxylic acid, 1,4-dihydro-1-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201111751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

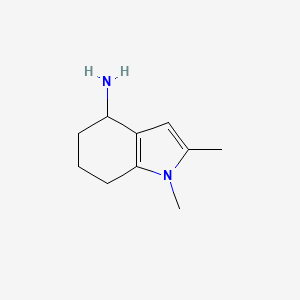

![2-[(S)-1-Aminopropyl]phenol](/img/structure/B1651172.png)

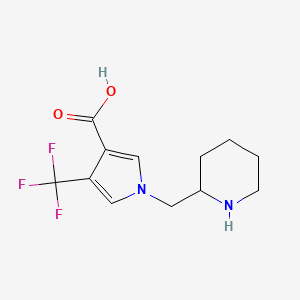

![8-[(Cyclopentylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methylchromen-4-one;hydrochloride](/img/structure/B1651173.png)

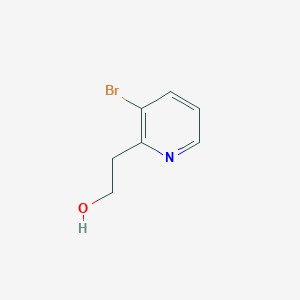

![(1-Cyclopropylethyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B1651178.png)

![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B1651180.png)

![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1651181.png)

![1-[1-(2,4-difluorophenyl)ethyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B1651186.png)

![Tert-butyl 3-(benzo[D][1,3]dioxol-5-YL)piperazine-1-carboxylate](/img/structure/B1651187.png)

![1h-Pyrazolo[4,3-c]pyridine,6-chloro-3-ethyl-](/img/structure/B1651191.png)

![N-[1-butyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]-3-methylbenzamide](/img/structure/B1651193.png)